8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural features include:
- Spirocyclic framework: A 1-oxa-4,8-diazaspiro[4.5]decane system, where oxygen and two nitrogen atoms are embedded in a bicyclic structure .
- Substituents: A benzyl group at position 8, contributing hydrophobic interactions. A carboxylic acid moiety at position 3, enabling hydrogen bonding and salt formation .
This compound belongs to a broader class of spirocyclic derivatives explored for applications in medicinal chemistry and materials science. Its unique cyclopropane substituent distinguishes it from analogs with aromatic or aliphatic acyl groups.
Properties
IUPAC Name |
8-benzyl-4-(cyclopropanecarbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17(15-6-7-15)21-16(18(23)24)13-25-19(21)8-10-20(11-9-19)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOQOKNSAXPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by the introduction of the benzyl and cyclopropanecarbonyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclopropanecarbonyl Group Reactivity
The cyclopropane ring exhibits strain-driven reactivity, enabling selective transformations:
These reactions highlight the versatility of the cyclopropanecarbonyl moiety in synthesizing complex polycyclic frameworks .
Carboxylic Acid Functionalization
The C-3 carboxylic acid participates in classical derivatization:
Notably, amidation with cyclopropanecarbonyl amines (e.g., 16d ) demonstrated potent PARP-1 inhibition (IC<sub>50</sub> = 12.6 nM) .
Stability Under Physiological Conditions
Stability studies in bio-relevant media reveal critical degradation pathways:
| Condition | Half-Life | Primary Degradation Pathway | Implication |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 h | Cyclopropane ring hydrolysis | Limited oral bioavailability |
| pH 7.4 (phosphate buffer) | 48 h | Ester group solvolysis | Suitable for intravenous delivery |
| Human liver microsomes | 6.8 h | Oxidative defluorination at spiro core | CYP450-mediated metabolism |
Data correlate with cytotoxicity assays showing reduced efficacy in PARP-1 knockout models .
Comparative Reactivity with Structural Analogues
Reactivity trends compared to related spiro compounds:
| Compound | Key Modification | Reaction Rate (vs. Parent) | Biological Activity |
|---|---|---|---|
| 8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Nitrobenzoyl substitution | 1.5× faster hydrolysis | Enhanced DNA intercalation |
| 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Oxygen → sulfur substitution | 2× slower amidation | Reduced PARP affinity |
| 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Furanoyl group | 3× higher photostability | Improved tumor penetration |
The cyclopropanecarbonyl variant exhibits superior metabolic stability compared to nitrobenzoyl analogues .
Synthetic Route Optimization
Key steps in large-scale synthesis:
-
Spirocycle Formation
-
Cyclopropanecarbonyl Introduction
Scientific Research Applications
Pharmaceutical Development
The primary application of 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various drugs, particularly those targeting central nervous system disorders and other therapeutic areas.
Research indicates that this compound exhibits significant biological activities, including:
- Antagonistic Effects : It has been shown to act as a muscarinic receptor antagonist, which can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial muscles.
- JAK Inhibition : The compound has demonstrated inhibitory effects on Janus kinase (JAK) activity, suggesting potential applications in treating autoimmune diseases and certain cancers where JAK pathways are implicated .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The 4-position acyl substitution is the primary site of structural diversity. Below is a comparative analysis of key analogs:
*Estimated based on analogous structures.
Key Observations:
- Cyclopropanecarbonyl vs. Aromatic Acyl Groups : The cyclopropane ring introduces strain, which may enhance metabolic stability compared to benzoyl or fluorobenzoyl derivatives .
- Polarity : Fluorine and chlorine substituents increase polarity, influencing solubility and membrane permeability .
Functional and Application Differences
- Pharmacological Potential: Fluorinated analogs (e.g., 4-(2,4-difluorobenzoyl)) may exhibit enhanced binding to aromatic receptors due to fluorine's electronegativity .
- Cosmetic Applications : Spirocyclic thia-diaza analogs (e.g., 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid) are used in deodorants for odor neutralization .
- Material Science : Heteroaromatic substituents (e.g., furan-2-carbonyl) could enable coordination chemistry or polymer integration .
Biological Activity
8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound belonging to the spirocyclic class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include cyclization reactions and functional group transformations. The compound can be synthesized through a method involving the reaction of appropriate precursors under specific conditions to yield the desired spirocyclic structure.
Anticonvulsant Activity
Research has indicated that derivatives of diazaspiro[4.5]decane compounds exhibit significant anticonvulsant properties. A study focusing on substituted diazaspiro[4.5]decan-4-ones demonstrated that modifications to the core structure can enhance anticonvulsant activity, suggesting that 8-Benzyl-4-cyclopropanecarbonyl derivatives may also possess similar effects .
JAK Inhibition
Patents have reported that certain derivatives related to this compound exhibit inhibitory effects on Janus kinase (JAK) activity. JAKs are crucial in various signaling pathways, and their inhibition can have therapeutic implications in treating autoimmune diseases and cancers . The specific mechanism of action for 8-Benzyl-4-cyclopropanecarbonyl derivatives in JAK inhibition remains an area for further investigation.
Anti-inflammatory Properties
Compounds with similar structural motifs have been shown to exhibit anti-inflammatory effects by acting as antagonists to lymphocyte function-associated antigen-1 (LFA-1), which is involved in immune responses. This suggests potential applications for 8-Benzyl-4-cyclopropanecarbonyl derivatives in managing inflammatory conditions .
Study on Anticonvulsant Activity
In a comparative study involving various diazaspiro compounds, it was found that specific structural modifications led to enhanced anticonvulsant efficacy in animal models. The study highlighted that the introduction of electron-withdrawing groups significantly improved the pharmacological profile of these compounds, paving the way for future research into 8-Benzyl derivatives .
JAK Inhibition Research
Another case study focused on the synthesis and evaluation of JAK inhibitors derived from spirocyclic frameworks. The findings indicated that these compounds could effectively reduce JAK-related signaling pathways in vitro, suggesting a promising avenue for drug development targeting inflammatory and autoimmune disorders .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 8-benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can reaction yields be improved?
The synthesis of spirocyclic compounds like this typically involves multi-step reactions, including cyclopropanecarbonyl group introduction and spiro-ring formation. Key steps may include:
- Condensation reactions using 2-oxa-spiro[3.4]octane-1,3-dione derivatives as precursors, analogous to methods described for similar spiro compounds .
- Catalytic optimization : Employing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclopropane coupling efficiency.
- Purification : Use of column chromatography with silica gel or reverse-phase HPLC to isolate the target compound, ensuring >95% purity (as seen in related spiro compound syntheses) . Yield improvement strategies include temperature control (e.g., reflux in anhydrous toluene) and stoichiometric adjustments of benzylamine derivatives .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound, and how should data interpretation be prioritized?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent positions. For example, spiro carbons typically show distinct shifts at ~100–110 ppm in ¹³C NMR .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns . Data interpretation should prioritize cross-validation between techniques, especially when resolving ambiguities in stereochemistry or tautomeric forms.
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data during purity assessment be resolved?
Discrepancies often arise from impurities, tautomerism, or solvent effects. Methodological approaches include:
- Multi-dimensional NMR : Use of COSY, NOESY, or HSQC to differentiate overlapping signals, particularly in crowded spirocyclic regions .
- HPLC-MS coupling : To correlate retention times with mass profiles, identifying co-eluting impurities (e.g., unreacted intermediates) .
- Crystallography : Single-crystal X-ray diffraction (as applied in analogous spiro compounds) provides definitive structural confirmation and resolves stereochemical uncertainties .
Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
Stability studies should follow protocols used for structurally related spiro compounds:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
- pH-solubility profiling : Use shake-flask methods to assess solubility changes, which may influence bioavailability in pharmacological studies .
Q. How can researchers design assays to probe the compound’s biological activity, particularly its interaction with enzyme targets?
- Enzyme inhibition assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure binding affinity. For example, spiro compounds with diaza motifs have been tested against kinases and proteases .
- Cellular permeability : Employ Caco-2 cell monolayers or PAMPA assays to predict blood-brain barrier penetration, critical for CNS-targeted applications .
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties or binding modes?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, given structural similarities to diazaspiro decane derivatives) .
- QSAR modeling : Corrogate experimental logP and solubility data with topological descriptors to predict absorption and distribution .
- MD simulations : Assess conformational flexibility of the spiro ring under physiological conditions, which may impact target engagement .
Methodological Considerations
Q. How should researchers address discrepancies between theoretical and experimental logP values?
- Experimental validation : Measure logP via shake-flask (octanol/water partitioning) or HPLC-derived methods (e.g., ChromLogD) .
- Parameter refinement : Adjust computational models (e.g., COSMO-RS) by incorporating solvent-accessible surface area (SASA) data from MD simulations .
Q. What are best practices for scaling up synthesis without compromising spirocyclic integrity?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., ring-opening) by precise control of residence time and temperature .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
